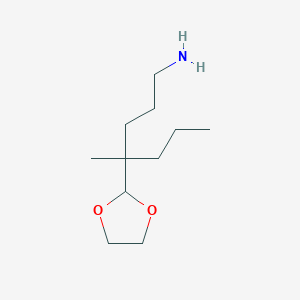

4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

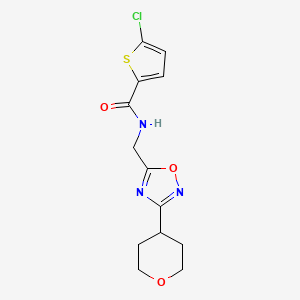

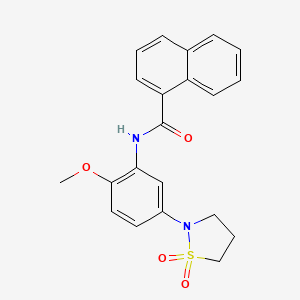

The compound “4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine” is an organic compound containing an amine group (-NH2), a 1,3-dioxolane ring, and a heptane chain with a methyl group. The 1,3-dioxolane ring is a type of acetal, which is often used as a protecting group in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would include a 1,3-dioxolane ring attached to a heptane chain with a methyl group at the 4th carbon, and an amine group also attached to the 4th carbon of the heptane chain .Chemical Reactions Analysis

The compound contains an amine group, which can participate in a variety of reactions, such as acting as a nucleophile or a base. The 1,3-dioxolane ring can act as a protecting group and can be removed under acidic conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

The compound 4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine, although not directly cited, shares chemical structural similarities with compounds discussed in research on the synthesis and reactions of 1,3-dioxolan-2-ones and their derivatives. For instance, reactions of 5-methylene-1,3-dioxolan-2-ones with amines lead to the synthesis of 4-hydroxy-2-oxazolidinones, highlighting the versatile reactivity of dioxolane derivatives with amines under varying conditions to produce new heterocyclic systems (Chernysheva, Bogolyubov, & Semenov, 1999).

Material Science and Surfactants

Glycerol-based cleavable surfactants synthesized from 1,3-dioxolane derivatives demonstrate the application of such compounds in creating vesicles characterized by NMR, dynamic laser light scattering, and calorimetry. This illustrates the use of 1,3-dioxolane derivatives in materials science, particularly in the formation of dynamic and responsive materials (Jaeger et al., 1989).

Coordination Chemistry

In coordination chemistry, 1,3-dioxolane derivatives have been utilized to synthesize lanthanide complexes, showcasing their utility in forming complexes with potentially heptadentate ligands. This application demonstrates the versatility of dioxolane derivatives in synthesizing complex structures with specific magnetic and structural properties (Liu et al., 1992).

Polymer Science

Polymer science also benefits from the functionalization and utilization of 1,3-dioxolane derivatives. Amine-functionalized polyglycerols obtained through the copolymerization of cyclic carbonate monomers derived from 1,3-dioxolane compounds highlight the potential of these derivatives in creating novel polymeric materials with specific end-group functionalities (Parzuchowski et al., 2018).

Biochemistry and Medicinal Chemistry

Although the focus is on excluding drug use and dosage information, it's worth noting the broader chemical family that includes 1,3-dioxolane derivatives has been explored for biochemical applications. For example, catecholamines, sharing structural motifs with dioxolane derivatives, play significant roles in plant and mammalian systems. This highlights the potential biomedical relevance of structurally related compounds (Kulma & Szopa, 2007).

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-(1,3-dioxolan-2-yl)-4-methylheptan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-3-5-11(2,6-4-7-12)10-13-8-9-14-10/h10H,3-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAAGLJAQBKBGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CCCN)C1OCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Bromophenyl)-3-(3-nitrophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2824905.png)

![1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2824911.png)

![4-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2824917.png)

![(R)-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2824919.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2824924.png)